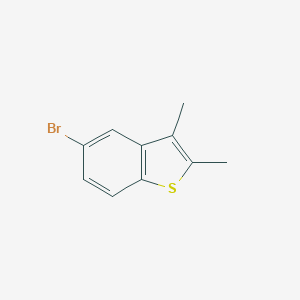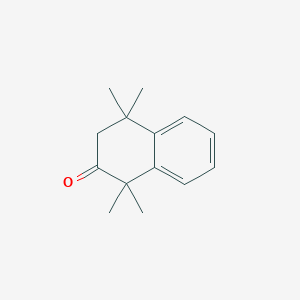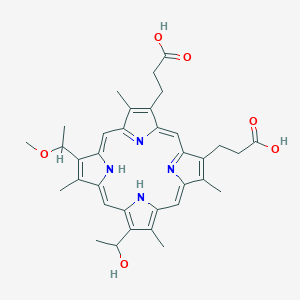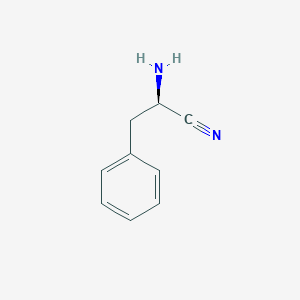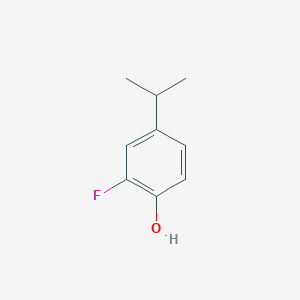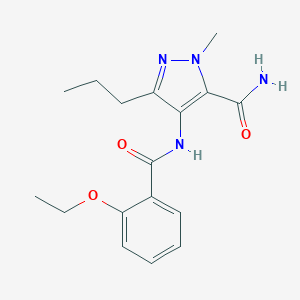![molecular formula C12H13ClN2O3 B186232 ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18794-97-3](/img/structure/B186232.png)
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate, also known as CPHH, is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. In particular, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of viral enzymes involved in viral replication, such as neuraminidase in influenza A virus.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have also shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can reduce inflammation and tumor growth in animal models. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate. One area of interest is the development of new formulations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its long-term safety in humans.
Conclusion
In conclusion, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antitumor, and antiviral effects, and has low toxicity in animal studies. Although there are limitations to its use in certain experimental settings, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has a range of potential applications in the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore new formulations and applications.
Métodos De Síntesis
The synthesis of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can be achieved through a variety of methods, including condensation reactions between hydrazine derivatives and carboxylic acids. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. This reaction produces ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in the field of medicinal chemistry. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate exhibits significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza A virus.
Propiedades
Número CAS |
18794-97-3 |
|---|---|
Nombre del producto |
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
Fórmula molecular |
C12H13ClN2O3 |
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
Clave InChI |
MPQDDZHZMJYALE-RVDMUPIBSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C(=O)C |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)C |
Sinónimos |
Butanoic acid, 2-[2-(4-chlorophenyl)hydrazinylidene]-3-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



